molecular formula C8H7NO5 B1581667 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde CAS No. 58749-47-6

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

Cat. No.: B1581667
CAS No.: 58749-47-6
M. Wt: 197.14 g/mol
InChI Key: PTULGYAZUWPSQM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde: is an organic compound with the molecular formula C8H7NO5 . It is characterized by the presence of a hydroxyl group, a methoxy group, and a nitro group attached to a benzaldehyde core. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-methoxybenzaldehyde followed by hydroxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using a base such as potassium hydroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of hydroxyl, methoxy, and nitro groups that make it valuable in various synthetic and research applications .

Properties

IUPAC Name

5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTULGYAZUWPSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301264
Record name 5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58749-47-6
Record name 58749-47-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-hydroxy-4-methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80301264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxy-4-methoxybenzaldehyde (15.2 g, 0.1 mol) obtained in the same manner as in Reference Example 3 was dissolved in THF (150 ml), to which sodium nitrate (8.5 g, 0.1 mol) and lanthanum nitrate hexahydrate (8.7 g, 0.2 mol) were added, and then a mixture of concentrated hydrochloric acid and water at a ratio of 1:1 (70 ml) was added dropwise over a period of 20 minutes. The mixture was stirred for 40 minutes at room temperature, and the separated organic layer was successively washed with water (50 ml), a saturated aqueous solution of sodium hydrogencarbonate (50 ml), and a saturated aqueous solution of sodium chloride (100 ml), dried over anhydrous magnesium sulfate, filtered to remove the desiccating agent, and concentrated under reduced pressure to give a mixture of the title compounds 4a and 4b as pale red crystals (4a:4b=1:1, 13.3 g, yield 67.5%) (Table 2).
Quantity
0 (± 1) mol
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Reaction Step One
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8.5 g
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lanthanum nitrate hexahydrate
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8.7 g
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150 mL
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Yield
67.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the use of methionine in the synthesis of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde?

A1: The research highlights the role of methionine in the selective hydrolysis of the 5th-position methoxy group in the intermediate compound, 4,5-dimethoxy-2-nitrobenzaldehyde [, ]. The researchers propose that methionine facilitates this reaction by forming a "multiple hydrogen bonded association complex" with the intermediate, directing the hydrolysis to the desired position []. This method offers a yield of 65% for this compound [].

Q2: How was the structure of this compound confirmed in the study?

A2: The synthesized this compound was characterized using a combination of spectroscopic techniques, specifically ¹H-NMR, IR, and MS spectroscopy [, ]. These analyses provided data confirming the successful synthesis and the intended chemical structure of the compound.

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